molecular formula C12H15N3O2 B12922414 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine CAS No. 918801-72-6

5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B12922414
CAS No.: 918801-72-6
M. Wt: 233.27 g/mol
InChI Key: NBTVCWQGYSTGMV-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a reaction with an appropriate amine to form an imine intermediate.

    Cyclization: The imine intermediate is then cyclized to form the imidazole ring.

    Methylation: Finally, the imidazole ring is methylated to yield the desired compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with G-protein coupled receptors, particularly serotonin receptors, which play a role in its biological effects. The binding of the compound to these receptors can modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring structure, which differentiates it from other similar compounds that typically have phenethylamine or amphetamine backbones. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

918801-72-6

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C12H15N3O2/c1-15-10(7-14-12(15)13)9-6-8(16-2)4-5-11(9)17-3/h4-7H,1-3H3,(H2,13,14)

InChI Key

NBTVCWQGYSTGMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1N)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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